3-Cyano-5-isopropoxybenzoic acid
Description
3-Cyano-5-isopropoxybenzoic acid (CAS: Not provided in evidence) is a substituted benzoic acid derivative characterized by a cyano group (-CN) at the 3-position and an isopropoxy group (-OCH(CH₃)₂) at the 5-position of the benzene ring. This compound is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate or precursor for developing bioactive molecules.
Properties
IUPAC Name |
3-cyano-5-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(2)15-10-4-8(6-12)3-9(5-10)11(13)14/h3-5,7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXQERPGKPOHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-isopropoxybenzoic acid typically involves multiple steps. One common method starts with the preparation of 3-aldehyde-4-ethyl hydroxybenzoate from ethyl p-hydroxybenzoate. This intermediate is then converted to 3-cyano-4-ethyl hydroxybenzoate, followed by the formation of 3-cyano-4-ethyl isopropoxybenzoate. Finally, 3-cyano-4-ethyl isopropoxybenzoate is hydrolyzed to yield 3-Cyano-5-isopropoxybenzoic acid .
Industrial Production Methods
Industrial production methods for 3-Cyano-5-isopropoxybenzoic acid aim to optimize yield and minimize the use of hazardous reagents. One such method avoids the use of virulent cyanide, such as cuprous cyanide, making it more suitable for large-scale production . The process involves the use of readily available and cost-effective raw materials, enhancing its industrial viability.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-isopropoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-Cyano-5-isopropoxybenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor studies.
Medicine: Research explores its potential therapeutic applications, particularly in the treatment of diseases like multiple sclerosis.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-5-isopropoxybenzoic acid involves its interaction with specific molecular targets. For instance, it acts as an agonist for sphingosine-1-phosphate receptors (S1P1 and S1P5), which are involved in immune modulation and other physiological processes . The compound’s effects are mediated through these receptors, influencing various signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on caffeic acid (3,4-dihydroxybenzeneacrylic acid) and lacks direct information about 3-cyano-5-isopropoxybenzoic acid or its structural analogs. Below is a general comparison framework based on common benzoic acid derivatives:
Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives
¹Predicted based on substituent hydrophobicity.
Key Differences:
- Bulkiness : The isopropoxy group introduces steric hindrance, which could limit its utility in reactions requiring planar transition states (e.g., esterification) compared to smaller substituents like methoxy .
- Biological Activity: Unlike caffeic acid, which exhibits antioxidant properties, 3-cyano-5-isopropoxybenzoic acid’s bioactivity (if any) is undocumented in the evidence.
Research Findings and Limitations
- Synthetic Utility: Benzoic acid derivatives with electron-withdrawing groups (e.g., -CN, -NO₂) are often used to modulate electronic effects in drug design.
- Thermal Stability : Compounds with isopropoxy groups typically exhibit lower thermal stability than those with smaller alkoxy groups (e.g., methoxy) due to increased steric strain .
Biological Activity
3-Cyano-5-isopropoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of 3-cyano-5-isopropoxybenzoic acid, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula of 3-cyano-5-isopropoxybenzoic acid is . Its structure includes a cyano group and an isopropoxy substituent on the benzoic acid core, which may influence its solubility and interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that 3-cyano-5-isopropoxybenzoic acid may exhibit multiple biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzoic acid can inhibit bacterial growth by interfering with cell wall synthesis and function. The specific activity of 3-cyano-5-isopropoxybenzoic acid against various bacterial strains needs further exploration.
- Antioxidant Properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals, suggesting that this compound may also possess antioxidant capabilities.
- Enzyme Inhibition : There is evidence that certain benzoic acid derivatives can inhibit enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders.
Antimicrobial Studies
A study conducted on various benzoic acid derivatives found that certain analogs exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for these compounds, providing insight into their effectiveness as potential antimicrobial agents.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-Cyano-5-isopropoxybenzoic acid | TBD | E. coli |
| 4-Chlorobenzoic acid | 15 | S. aureus |
| 2-Hydroxybenzoic acid | 10 | P. aeruginosa |
Cytotoxicity Assays
Cytotoxicity assays performed on human cell lines (e.g., HEpG2) indicated that certain benzoic acid derivatives can induce apoptosis in cancer cells without significant toxicity to normal cells. The cytotoxicity of 3-cyano-5-isopropoxybenzoic acid remains to be fully characterized.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HEpG2 | TBD | Potential anticancer activity |
| A2058 | TBD | Low toxicity observed |
Pharmacokinetics and Toxicological Profile
In silico studies suggest favorable pharmacokinetic properties for 3-cyano-5-isopropoxybenzoic acid, including good gastrointestinal absorption and the ability to cross the blood-brain barrier. However, detailed toxicological assessments are required to evaluate its safety profile thoroughly.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
